4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Medicinal Chemistry Physicochemical Property Analysis Kinase Inhibitor Design

This 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (6-cyano-4-fluoro-7-azaindole) combines an electron-withdrawing fluorine at C4 with a nitrile at C6, creating a unique electronic profile distinct from unsubstituted or mono-substituted azaindole scaffolds. It is specifically designed for SAR campaigns targeting Raf/MEK/ERK and CHK1 kinase pathways, ensuring reproducible hinge-binding motifs. Available in 98% purity for lead optimization, it offers a synthetic handle for derivatization to aminomethyl, carboxylic acid, or tetrazole moieties, accelerating oncology drug discovery programs.

Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
CAS No. 1190313-36-0
Cat. No. B3218895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
CAS1190313-36-0
Molecular FormulaC8H4FN3
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=CC(=C21)F)C#N
InChIInChI=1S/C8H4FN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
InChIKeyDRGFWTZIWNNTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190313-36-0): A Fluorinated Azaindole Building Block for Kinase-Targeted Drug Discovery


4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190313-36-0), also known as 6-cyano-4-fluoro-7-azaindole, is a fluorinated heterocyclic building block featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core with a fluorine substituent at the 4-position and a cyano group at the 6-position [1]. The compound is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of kinase inhibitor libraries and targeted therapeutics, particularly those aimed at the Raf/MEK/ERK and CHK1 signaling pathways [2].

Why 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Cannot Be Substituted with Generic Azaindole Analogs


The concurrent presence of both an electron-withdrawing fluorine at the 4-position and a nitrile at the 6-position imparts a unique electronic profile and hydrogen-bonding capacity to 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile that cannot be replicated by simpler, commercially prevalent azaindole scaffolds. In the context of kinase hinge-binding, even minor changes in the azaindole substitution pattern have been shown to drastically alter selectivity profiles and inhibitory potency across different kinase families [1]. Therefore, generic substitution with unsubstituted 7-azaindole or mono-substituted analogs will result in divergent physicochemical properties, reactivity, and ultimately, a distinct biological fingerprint, jeopardizing the reproducibility and progression of SAR campaigns reliant on this specific building block [2].

Quantitative Differentiation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Against Closest Analogs


Enhanced Lipophilicity and Hydrogen-Bonding Capacity Versus Non-Fluorinated and Non-Nitrile Analogs

Computational property analysis reveals that 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile exhibits a distinct physicochemical profile compared to its closest commercially available analogs, 4-fluoro-7-azaindole (CAS 640735-23-5) and 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 189882-33-5). The target compound combines the lipophilicity enhancement of the 4-fluoro substituent with the strong electron-withdrawing and hydrogen-bond-accepting capacity of the 6-cyano group, resulting in a balanced logP and increased topological polar surface area (TPSA) [1][2][3].

Medicinal Chemistry Physicochemical Property Analysis Kinase Inhibitor Design

Commercial Purity and Specification Variability for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Procurement

The commercial availability of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is characterized by variability in guaranteed purity specifications across different vendors, which is a critical factor for procurement decisions in research and development. While vendors like MolCore and Leyan offer a minimum purity of 98% (NLT 98%), other major suppliers such as AKSci and Chemenu provide the compound at a 95% minimum purity specification . This variation is not observed for more common and commoditized azaindole building blocks like 4-fluoro-7-azaindole, which is more uniformly available at higher purities due to larger-scale production.

Chemical Procurement Quality Control Synthetic Chemistry

Structural Basis for Kinase Hinge-Binding: The Synergy of 4-Fluoro and 6-Cyano Substituents

Within the class of pyrrolo[2,3-b]pyridine kinase inhibitors, the specific combination of a 4-fluoro and a 6-cyano group is not a common or generic substitution pattern but is specifically highlighted in patent literature as a privileged scaffold for targeting the ATP-binding hinge region of kinases such as Raf and CHK1 [1][2]. The 4-fluoro substituent is known to enhance metabolic stability and modulate electronic distribution, while the 6-cyano group serves as a potent hydrogen bond acceptor, frequently interacting with the backbone NH of a key hinge residue (e.g., Cys532 in CHK1) [3]. While direct quantitative IC50 data for the standalone fragment 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is not publicly available, structurally elaborated derivatives bearing this core, such as the indolinone analog BDBM14670, demonstrate a measurable CHK1 IC50 of 445 nM, validating the core scaffold's engagement with kinase active sites [3].

Kinase Inhibition Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

High-Impact Application Scenarios for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile


Building Block for Focused Kinase Inhibitor Library Synthesis Targeting Raf and CHK1

This compound serves as a core fragment for synthesizing libraries of pyrrolo[2,3-b]pyridine-based kinase inhibitors. Its validated hinge-binding motif, as demonstrated by patented Raf inhibitors and CHK1-active derivatives, makes it a strategic choice for initial SAR exploration in oncology drug discovery programs [1][2]. The availability of the compound in both 95% and 98% purity grades allows researchers to select the appropriate grade based on the required synthetic step (e.g., early-stage library synthesis vs. late-stage lead optimization) .

Scaffold for Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

With a molecular weight of 161.14 Da, a calculated XLogP3 of 1.5, and three hydrogen bond acceptors, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile adheres to the 'Rule of Three' guidelines for fragment-based screening [1]. Its unique combination of a fluorinated azaindole core and a nitrile hydrogen-bond acceptor makes it an ideal fragment for soaking into kinase crystals (e.g., CHK1, B-Raf) to map critical hinge-binding interactions and guide the design of more potent, selective leads [2].

Synthetic Intermediate for Late-Stage Diversification via Cyano Group Transformations

The presence of the 6-cyano group provides a versatile synthetic handle for further derivatization. The nitrile can be selectively reduced to an aminomethyl group, hydrolyzed to a carboxylic acid or primary amide, or converted to a tetrazole bioisostere [1]. This chemical versatility, combined with the specific physicochemical properties of the 4-fluoro-7-azaindole core, enables the precise tuning of a lead candidate's pharmacokinetic and pharmacodynamic properties without resorting to de novo synthesis of the entire heterocyclic scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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